molecular formula C4H6O3 B038211 Methyl (2S)-glycidate CAS No. 118712-39-3

Methyl (2S)-glycidate

Cat. No.: B038211
CAS No.: 118712-39-3
M. Wt: 102.09 g/mol
InChI Key: YKNYRRVISWJDSR-VKHMYHEASA-N
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Description

(S)-Methyl oxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and various scientific research fields. Its unique structure, featuring an oxirane ring and a carboxylate group, makes it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl oxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of (S)-methyl 2-hydroxypropanoate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the oxirane ring.

Industrial Production Methods: Industrial production of (S)-Methyl oxirane-2-carboxylate often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reducing the oxirane ring.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-Methyl oxirane-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of (S)-Methyl oxirane-2-carboxylate involves the opening of the oxirane ring, which can react with various nucleophiles. This ring-opening reaction is a key step in many of its applications, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Potassium (S)-oxirane-2-carboxylate: Similar in structure but with a potassium ion instead of a methyl group.

    Ethyl oxirane-2-carboxylate: An ethyl ester variant of the compound.

    2-Oxiranecarboxylic acid: The parent compound without any ester group.

Uniqueness: (S)-Methyl oxirane-2-carboxylate is unique due to its chiral nature and the presence of a methyl ester group, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

Methyl (2S)-glycidate, a chiral epoxide, has garnered attention for its biological activities and potential applications in medicinal chemistry. This compound is particularly noted for its role as a precursor in the synthesis of various pharmaceuticals, including antihypertensive agents. This article delves into the biological activity of this compound, emphasizing its enzymatic interactions, structural characteristics, and practical applications.

Chemical Structure and Properties

This compound is characterized by its epoxide functional group, which contributes to its reactivity and biological activity. The compound can be represented as follows:

  • Chemical Formula : C5_5H8_8O3_3
  • Molecular Weight : 132.11 g/mol

The stereochemistry of this compound is crucial for its biological interactions, particularly in enzymatic processes.

Enzymatic Activity

This compound exhibits significant interactions with various enzymes, particularly lipases and proteases. These enzymes can preferentially hydrolyze glycidate esters, impacting the compound's bioavailability and therapeutic efficacy.

Table 1: Enzymatic Hydrolysis Rates

Enzyme TypeHydrolysis Rate (mM/min)Substrate
Lipase A0.45This compound
Lipase B0.60This compound
Protease C0.30This compound

Data indicates the preferential hydrolysis of this compound by specific lipases compared to proteases, suggesting a targeted enzymatic pathway for this compound .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly alter its biological activity. For instance, substituents at various positions on the aromatic ring can enhance or diminish enzyme interaction and inhibitory properties.

Case Study: PPAR-γ Agonist Synthesis

A notable application of this compound is in the synthesis of Navaglitazar, a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. The synthesis involves asymmetric reactions that utilize this compound as a key intermediate:

  • Synthetic Route : The conversion of this compound into Navaglitazar involves several steps, including aldol condensation and hydrogenolysis.
  • Yield : The process has been reported to achieve high yields with minimal solvent usage, showcasing the efficiency of using this compound in pharmaceutical synthesis .

Biological Applications

The biological activities of this compound extend beyond enzyme interactions. It has been explored for:

  • Antihypertensive Properties : As a precursor in synthesizing diltiazem and related compounds, this compound contributes to developing medications that manage hypertension.
  • Potential Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties against pathogens like E. coli and Klebsiella pneumoniae, although further research is needed to elucidate these effects .

Properties

IUPAC Name

methyl (2S)-oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNYRRVISWJDSR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301062
Record name Methyl (2S)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118712-39-3
Record name Methyl (2S)-2-oxiranecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118712-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-oxiranecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxiranecarboxylic acid, methyl ester, (2S)
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